Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes a morpholine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride typically involves the use of D-glutamine as a starting material. The process includes several steps, such as cyclization and esterification, to form the desired morpholine ring structure . The reaction conditions often involve refluxing with specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate hydrochloride: This compound has a similar structure but with a piperidine ring instead of a morpholine ring.
(3R,6S)-3-amino-6-methylpiperidine: Another related compound with potential biological activities.
Uniqueness
Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific morpholine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3R,6S)-6-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI Key |
OUELYIZKDVOWCU-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C(=O)OC.Cl |
Canonical SMILES |
CC1CNC(CO1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.